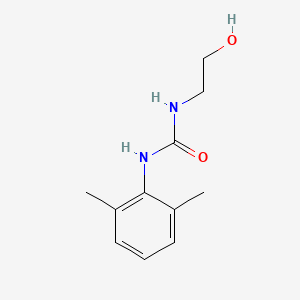
N-(2,6-Dimethylphenyl)-N'-(2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxyethyl group attached to the nitrogen atom of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA typically involves the reaction of 2,6-dimethylaniline with ethylene carbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts such as potassium carbonate can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 1-(2,6-DIMETHYLPHENYL)-3-(2-OXOETHYL)UREA.
Reduction: Formation of 1-(2,6-DIMETHYLPHENYL)-3-(2-AMINOETHYL)UREA.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-DIMETHYLPHENYL)-3-(2-AMINOETHYL)UREA: Similar structure but with an amino group instead of a hydroxy group.
1-(2,6-DIMETHYLPHENYL)-3-(2-OXOETHYL)UREA: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications .
Propiedades
Número CAS |
52266-82-7 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-8-4-3-5-9(2)10(8)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) |
Clave InChI |
IAOPNOVUQALDFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


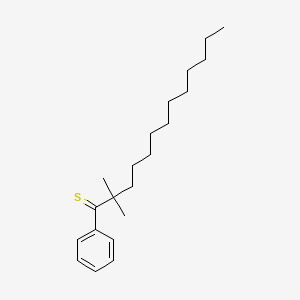
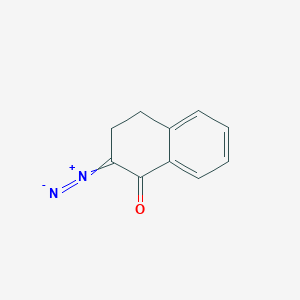
![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)

![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

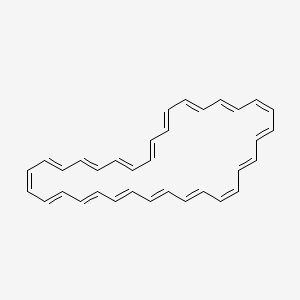
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)
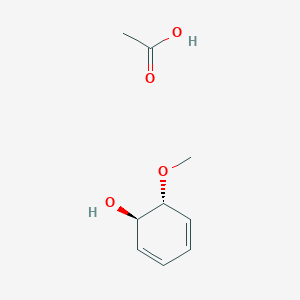

![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)

